molecular formula C15H14N2O2S3 B6424474 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide CAS No. 2034565-19-8

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide

Cat. No.: B6424474
CAS No.: 2034565-19-8
M. Wt: 350.5 g/mol
InChI Key: WJNKSXYNZZTBLO-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of bithiophene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene and pyridine intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-2-sulfonamide
  • N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-4-sulfonamide
  • N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-3-sulfonamide

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The position of the sulfonamide group on the pyridine ring can significantly affect the compound’s ability to interact with biological targets and its overall stability .

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S3/c18-22(19,14-2-1-7-16-10-14)17-8-5-13-3-4-15(21-13)12-6-9-20-11-12/h1-4,6-7,9-11,17H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKSXYNZZTBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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